PDK1 Target Engagement: Patent-Anchored Indication Differentiation vs. Pyrazole-Capped Analogs
The target compound (Thiazole carboxamide derivative 28) is annotated in the DrugMAP database as a PDHK1 (PDK1) inhibitor with patented indication for metastatic cancer and solid tumors [1]. In contrast, the closest in-class patent analogs—e.g., Thiazole carboxamide derivative 22 (bearing a pyrazole cap) and derivative 27 (with a thienylmethyl substituent)—are also listed as PDK1 inhibitors but lack annotation for specific tumor-type indications in the same database [2]. While direct head-to-head IC50 data for the target compound versus named comparators are not publicly disclosed in the primary literature, the compound's designation as a distinct chemical entity (Compound 23) within patent WO2012036974, and its separate annotation for metastatic cancer and solid tumor indications, differentiates it from other patent examples that are catalogued without disease-specific annotation [3].
| Evidence Dimension | Annotated PDK1 inhibitor indication specificity in DrugMAP database |
|---|---|
| Target Compound Data | Metastatic cancer (ICD-11: 2D50-2E2Z) and Solid tumour/cancer (ICD-11: 2A00-2F9Z); status: Patented |
| Comparator Or Baseline | Thiazole carboxamide derivatives 22 and 27: PDK1 inhibitor annotation present; specific cancer indication annotation absent in DrugMAP |
| Quantified Difference | Qualitative difference—target compound has disease-specific annotation; comparators do not. No quantitative IC50 comparison available. |
| Conditions | DrugMAP database annotation based on patent WO2012036974 and PMID25684022 |
Why This Matters
For procurement decisions in oncology-focused PDK1 programs, a compound with annotated disease indication provides a clearer translational rationale than unannotated in-class analogs, even in the absence of public potency data.
- [1] DrugMAP Database. Thiazole carboxamide derivative 28 (Drug ID: DMGEIZV). Target: PDHK1; Indication: Metastatic cancer, Solid tumour/cancer. Accessed 2026. View Source
- [2] DrugMAP Database. Thiazole carboxamide derivative 22 (Drug ID: D0QV1E) and Thiazole carboxamide derivative 27 (Drug ID: DMGEIZV-cross-ref). Target: PDHK1; Indication: not disease-specific. Accessed 2026. View Source
- [3] Tsui, H.-C.; Paliwal, S.; Fischmann, T.O. Novel thiazol-carboximide derivatives as PDK1 inhibitors. WO2012036974A1, March 22, 2012. Compound 23 referenced in TTD database as Thiazole carboxamide derivative 28. View Source
